1-(Azetidin-3-YL)-4-fluoropiperidine dihydrochloride

Description

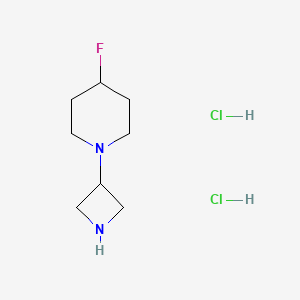

1-(Azetidin-3-YL)-4-fluoropiperidine dihydrochloride is a bicyclic amine derivative combining a 3-membered azetidine ring and a 4-fluorinated 6-membered piperidine ring, stabilized as a dihydrochloride salt. This compound is industrially available at 90% purity in 25 kg drums for bulk applications, likely serving as a pharmaceutical intermediate or research chemical . The dihydrochloride form improves aqueous solubility, making it suitable for synthetic and formulation processes.

Properties

IUPAC Name |

1-(azetidin-3-yl)-4-fluoropiperidine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15FN2.2ClH/c9-7-1-3-11(4-2-7)8-5-10-6-8;;/h7-8,10H,1-6H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVYKANXBQTYLRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1F)C2CNC2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Cl2FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often involve the use of catalysts such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis routes, including the reduction of azetidinones (β-lactams) with lithium aluminium hydride or a mixture of lithium aluminium hydride and aluminium trichloride . These methods ensure high yield and purity, making the compound suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions: 1-(Azetidin-3-YL)-4-fluoropiperidine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.

Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated piperidine moiety.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(Azetidin-3-yl)-4-fluoropiperidine hydrochloride is a chemical compound with the molecular formula C8H15FN2 and a molecular weight of approximately 158.22 g/mol. It consists of a piperidine ring and an azetidine moiety, with a fluorine atom in the piperidine structure that enhances its pharmacological properties. This compound is of interest in medicinal chemistry due to its potential biological activity, particularly in neuroscience.

Potential Applications

1-(Azetidin-3-yl)-4-fluoropiperidine hydrochloride has been studied for its potential as a modulator of neurotransmitter systems, especially those involving dopamine and serotonin. Preliminary studies suggest potential applications for treating conditions like anxiety and depression due to its effects on mood regulation. In vitro studies have demonstrated that this compound can modulate receptor activity, potentially leading to alterations in neurotransmitter release and uptake.

4-(Azetidin-1-yl)-3-fluoropiperidine dihydrochloride, a compound with structural similarities, also has potential applications in pharmaceutical development as a lead compound in drug discovery. Research indicates potential interactions with various receptors, and further studies are needed to determine its specificity and efficacy compared to existing pharmacological agents.

Structural Comparisons

Several compounds share structural similarities with 1-(Azetidin-3-yl)-4-fluoropiperidine hydrochloride:

- 1-(Azetidin-3-yl)-3-fluoropiperidine Similar piperidine structure but with a different position of fluorine, affecting activity.

- 1-(Azetidin-3-yl)-4,4-difluoropiperidine Contains two fluorine atoms, potentially enhancing lipophilicity and bioavailability.

- 1-(Pyrrolidin-2-yl)-4-fluoropiperidine Contains a pyrrolidine ring instead of azetidine, and the different ring size may alter pharmacodynamics.

Another related compound, 4-(Azetidin-1-yl)-3-fluoropiperidine dihydrochloride, shares structural similarities, with the primary difference being the azetidine position. Other related compounds include 4-(Pyrrolidin-1-yl)-3-fluoropiperidine dihydrochloride, which contains a pyrrolidine instead of azetidine, and 4-(Morpholin-1-yl)-3-fluoropiperidine dihydrochloride, where the morpholine ring adds oxygen functionality. The unique combination of an azetidine ring and a fluorinated piperidine structure distinguishes these compounds, potentially offering unique pharmacological properties that merit further investigation.

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-YL)-4-fluoropiperidine dihydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring and fluorinated piperidine moiety contribute to its binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate biological processes, leading to therapeutic effects .

Comparison with Similar Compounds

Table 1: Key Molecular Features

Key Observations:

- Fluorine vs.

- Azetidine Modifications : The 3,3-difluoro-azetidine in the analog from introduces steric and electronic effects distinct from the unmodified azetidine in the target compound.

- Heterocyclic Diversity : Replacement of piperidine with imidazole or pyrazole (e.g., ) reduces conformational flexibility, impacting pharmacokinetic properties like bioavailability.

Biological Activity

1-(Azetidin-3-YL)-4-fluoropiperidine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings, providing a comprehensive overview of its significance in pharmacology.

Chemical Structure and Synthesis

This compound is characterized by a unique molecular structure that includes an azetidine ring and a fluorinated piperidine moiety. The synthesis of this compound typically involves multi-step organic reactions, including the formation of the azetidine ring followed by the introduction of the fluorine atom at the 4-position of the piperidine ring.

Synthetic Route Overview

- Step 1 : Synthesis of azetidine from appropriate precursors.

- Step 2 : Formation of the piperidine structure.

- Step 3 : Introduction of the fluorine atom via electrophilic fluorination methods.

- Step 4 : Salt formation to yield the dihydrochloride salt.

Biological Activity

The biological activity of this compound has been explored in various studies. Its potential therapeutic applications include:

- Antiviral Activity : Studies have indicated that derivatives of piperidine compounds exhibit antiviral properties. While specific data on this compound is limited, similar structures have shown efficacy against viruses such as HIV and HSV-1 .

- Cytotoxicity : The cytotoxic effects of related compounds have been evaluated in vitro, with findings suggesting that modifications in structure can influence cell viability and toxicity levels. For instance, fluorinated derivatives often show altered cytotoxic profiles compared to their non-fluorinated counterparts .

Case Studies and Research Findings

Research has demonstrated varying degrees of biological activity for compounds related to this compound. Below are summarized findings from relevant studies:

The mechanism through which this compound exerts its biological effects is likely multifaceted:

- Receptor Interaction : Compounds with similar structures often interact with neurotransmitter receptors, influencing signaling pathways related to mood regulation and anxiety.

- Enzyme Inhibition : The presence of functional groups may allow this compound to act as an inhibitor for specific enzymes involved in viral replication or cellular signaling.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(azetidin-3-yl)-4-fluoropiperidine dihydrochloride, and how are yields optimized?

- Methodological Answer : The compound can be synthesized via Mannich reactions, leveraging ketone and amine components under controlled conditions. For example, analogous piperidine derivatives are synthesized using paraformaldehyde and phenethylamine hydrochloride, achieving yields of 87–98% by optimizing reaction time, temperature, and stoichiometry . Design of Experiments (DOE) methodologies, such as factorial designs, are recommended to systematically evaluate variables (e.g., solvent polarity, catalyst loading) and maximize yield .

Q. Which analytical techniques are critical for characterizing its structural purity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential for confirming molecular structure. Purity is assessed via High-Performance Liquid Chromatography (HPLC) with UV detection. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can evaluate thermal stability and salt form integrity .

Q. How do environmental factors (e.g., pH, temperature) affect its stability during biological assays?

- Methodological Answer : Stability studies should include accelerated degradation tests under varying pH (2–9) and temperatures (4–40°C). For example, analogous dihydrochloride salts show reduced stability in alkaline conditions due to deprotonation of the amine groups. Use buffered solutions (e.g., phosphate-buffered saline) and monitor degradation products via LC-MS over 24–72 hours .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate its pharmacological targets?

- Methodological Answer : Synthesize analogs with modifications to the azetidine or fluoropiperidine moieties and evaluate binding affinity against receptors (e.g., GPCRs, ion channels). For fluorinated piperidines, fluorine substitution at the 4-position often enhances metabolic stability and target selectivity. Cross-reference with existing SAR data on cytotoxic Mannich bases to prioritize derivatives .

Q. What computational strategies predict its interaction with biological targets?

- Methodological Answer : Molecular dynamics (MD) simulations and docking studies (e.g., using AutoDock Vina) can model ligand-receptor interactions. Quantum mechanical calculations (e.g., DFT) assess electronic effects of the fluorine substituent on binding energy. Integrate cheminformatics tools to screen virtual libraries for analogs with improved affinity .

Q. How can contradictions in cytotoxicity data across studies be resolved?

- Methodological Answer : Discrepancies may arise from variations in cell lines, assay protocols, or compound purity. Standardize assays using validated cell models (e.g., NCI-60 panel) and include controls for salt dissociation effects. Meta-analyses of published data should account for experimental variables (e.g., incubation time, serum concentration) .

Q. What experimental design approaches optimize reaction conditions for derivatives?

- Methodological Answer : Response Surface Methodology (RSM) and Taguchi designs minimize experimental runs while optimizing parameters like reaction time, solvent polarity, and catalyst type. For example, a central composite design can identify optimal temperatures for azetidine ring closure without side-product formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.